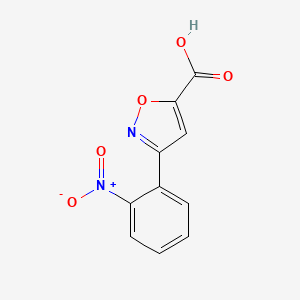
2-(2-Aminoethoxy)-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethoxy)-5-methylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of an aminoethoxy group attached to the second carbon of the pyridine ring and a methyl group attached to the fifth carbon. It is a versatile compound with significant applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)-5-methylpyridine typically involves the reaction of 2-chloro-5-methylpyridine with 2-aminoethanol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the aminoethoxy group. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Aminoethoxy)-5-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in refluxing conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(2-Aminoethoxy)-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Medicine: It has potential applications in the development of drugs targeting specific receptors or enzymes. Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethoxy)-5-methylpyridine involves its interaction with specific molecular targets such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methyl group on the pyridine ring can enhance the compound’s binding affinity to its target by providing hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(2-Aminoethoxy)ethanol: This compound has a similar aminoethoxy group but lacks the pyridine ring. It is used in gas treating and as a solvent in various industrial applications.
2-(2-Aminoethoxy)ethylamine: This compound has an additional ethylamine group, making it more versatile in forming complex structures. It is used in the synthesis of pharmaceuticals and agrochemicals.
5-Methylpyridine: This compound lacks the aminoethoxy group and is used as a precursor in the synthesis of various pyridine derivatives.
Uniqueness: 2-(2-Aminoethoxy)-5-methylpyridine is unique due to the presence of both the aminoethoxy group and the methyl group on the pyridine ring. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-(5-methylpyridin-2-yl)oxyethanamine |
InChI |
InChI=1S/C8H12N2O/c1-7-2-3-8(10-6-7)11-5-4-9/h2-3,6H,4-5,9H2,1H3 |
Clé InChI |
KUMIOJQXBGJULR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


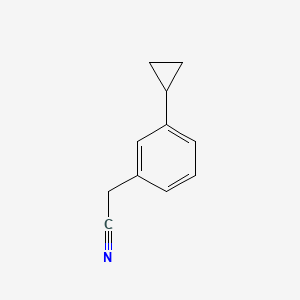

![tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate](/img/structure/B13590246.png)

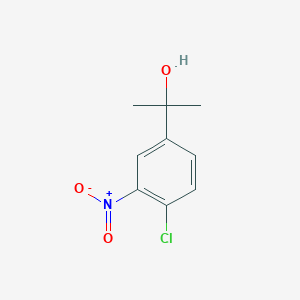
![Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13590281.png)
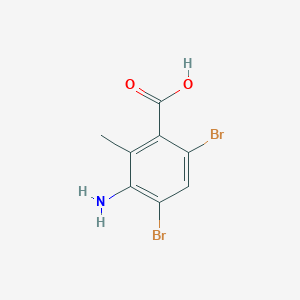

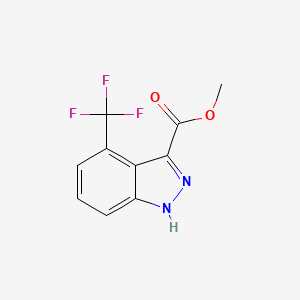
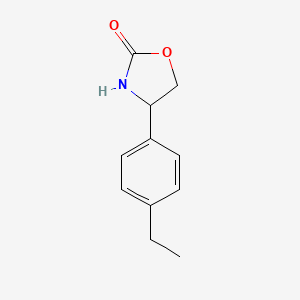

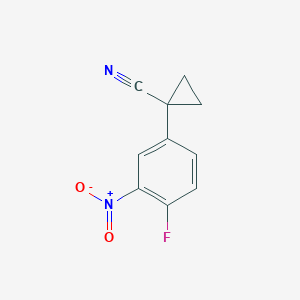
![1-Bromo-3-(cyclopropanesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13590330.png)
